molecular formula C10H14N2 B11733502 2-[1-(Aminomethyl)cyclopropyl]aniline

2-[1-(Aminomethyl)cyclopropyl]aniline

Cat. No.: B11733502
M. Wt: 162.23 g/mol
InChI Key: HYQZRPAHRUGBHH-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopropyl]aniline is an organic compound with the molecular formula C10H14N2 It features a cyclopropyl group attached to an aniline moiety through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopropyl]aniline typically involves the following steps:

    Cyclopropanation: The cyclopropyl group can be introduced through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene or carbenoid precursor.

    Aniline Formation: The final step involves the formation of the aniline moiety, which can be achieved through various methods such as nitration followed by reduction or direct amination of a halogenated aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopropyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typical.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[1-(Aminomethyl)cyclopropyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]aniline depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl and cyclopropyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler aromatic amine with a wide range of applications in dyes, pharmaceuticals, and polymers.

    Cyclopropylamine: Contains a cyclopropyl group attached to an amine, used in organic synthesis and as a building block for more complex molecules.

    N-Methylcyclopropylamine: Similar to cyclopropylamine but with an additional methyl group, affecting its reactivity and applications.

Uniqueness

2-[1-(Aminomethyl)cyclopropyl]aniline is unique due to the combination of the cyclopropyl group and the aniline moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]aniline

InChI

InChI=1S/C10H14N2/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4H,5-7,11-12H2

InChI Key

HYQZRPAHRUGBHH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC=CC=C2N

Origin of Product

United States

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